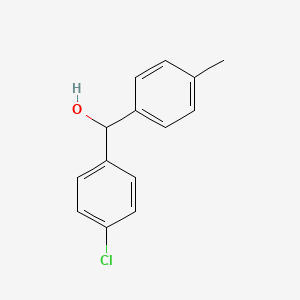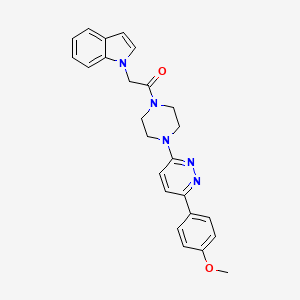![molecular formula C18H13NO4S2 B2550372 N-((5-(Thiophen-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxol-5-carboxamid CAS No. 1421526-01-3](/img/structure/B2550372.png)
N-((5-(Thiophen-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H13NO4S2 and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
a. Antikrebs-Eigenschaften: Thiophen-basierte Moleküle zeigen vielversprechende Antikrebseigenschaften. Forscher haben ihr Potenzial als Chemotherapeutika untersucht, die auf bestimmte Krebswege abzielen . Die Untersuchung der zytotoxischen Wirkungen unserer Verbindung in Krebszelllinien könnte wertvolle Einblicke liefern.
b. Entzündungshemmende Wirkungen: Thiophen-Derivate besitzen entzündungshemmende Eigenschaften. Sie können Immunantworten modulieren und entzündungsfördernde Mediatoren hemmen. Unsere Verbindung könnte auf ihr entzündungshemmendes Potenzial hin untersucht werden .
c. antimikrobielle Aktivität: Thiophen-haltige Verbindungen haben antimikrobielle Wirkungen gegen Bakterien, Pilze und Viren gezeigt. Die Untersuchung der antibakteriellen und antifungalen Eigenschaften unserer Verbindung könnte sich lohnen .
d. Kardiovaskuläre Anwendungen: Einige Thiophen-Derivate zeigen antihypertensive und antiatherosklerotische Eigenschaften. Die Erforschung der kardiovaskulären Wirkungen unserer Verbindung könnte neue therapeutische Wege aufzeigen .
Materialwissenschaften und organische Elektronik
Thiophen-Derivate spielen eine entscheidende Rolle in der Materialwissenschaft und der organischen Elektronik:
a. Organische Halbleiter: Thiophen-basierte Verbindungen sind wichtige Bestandteile in organischen Halbleitern. Ihre π-konjugierten Systeme ermöglichen einen effizienten Ladungstransport in Geräten wie organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) .
b. Korrosionsschutzmittel: Thiophen-Derivate finden in der Industriellen Chemie Anwendung als Korrosionsschutzmittel. Die Untersuchung der schützenden Wirkung unserer Verbindung gegen Korrosion könnte relevant sein .
Synthetische Chemie und Heterocyclisierung
Das Verständnis der synthetischen Strategien für Thiophen-Derivate ist entscheidend:
a. Kondensationsreaktionen: Die Gewald-, Paal–Knorr-, Fiesselmann- und Hinsberg-Synthesen sind bedeutende Verfahren zur Herstellung von Thiophen-Derivaten. Diese Reaktionen ermöglichen die Konstruktion verschiedener Thiophen-Gerüste .
Zusammenfassend lässt sich sagen, dass unsere Verbindung in der medizinischen Chemie, der Materialwissenschaft und den synthetischen Methoden vielversprechend ist. Weitere Forschung und experimentelle Validierung sind unerlässlich, um ihr volles Potenzial auszuschöpfen. 🌟
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. DOI: 10.1007/s11030-020-10128-9
Wirkmechanismus
Target of Action
Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene-based compounds can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiophene-based compounds are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene-based compounds are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic properties .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases, which are crucial for cellular signaling and metabolic processes . The compound’s thiophene rings facilitate binding interactions with these biomolecules, enhancing its biochemical activity. Additionally, it exhibits antioxidant properties, which can modulate oxidative stress in cells .
Cellular Effects
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving kinases and transcription factors . This compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, it has potential anti-inflammatory and anti-cancer properties, making it a promising candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as kinases, through hydrogen bonding and π-π stacking interactions . This binding can inhibit or activate the enzymes, leading to downstream effects on cellular signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of its antioxidant and anti-inflammatory properties . Its efficacy may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism and detoxification . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters .
Subcellular Localization
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is localized to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments . The compound may be directed to specific organelles through targeting signals or post-translational modifications , enhancing its efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S2/c20-17(15-2-1-7-24-15)16-6-4-12(25-16)9-19-18(21)11-3-5-13-14(8-11)23-10-22-13/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUABNELIAPTTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid](/img/structure/B2550289.png)
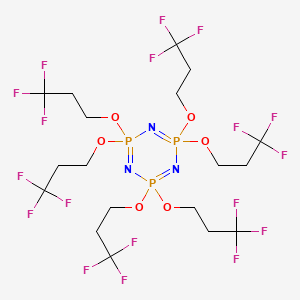
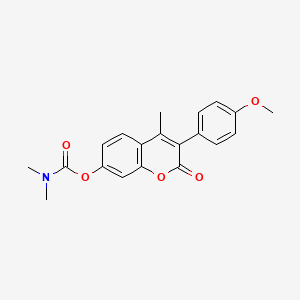
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2550295.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2550296.png)
![Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550300.png)
![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)
![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2550302.png)
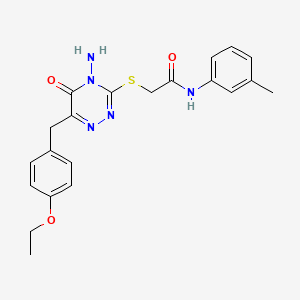
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2550306.png)


